Ethyl 2-[(1-ethyl-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]benzoate
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Overview
Description
Ethyl 2-[(1-ethyl-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1-ethyl-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]benzoate typically involves a multi-step process:
Formation of the Pyrimidine Derivative: The initial step involves the synthesis of the pyrimidine core. This can be achieved through the reaction of ethyl acetoacetate with thiourea under basic conditions to form 1-ethyl-6-hydroxy-4-oxo-2-sulfanylidenepyrimidine.
Condensation Reaction: The pyrimidine derivative is then subjected to a condensation reaction with 2-formylbenzoic acid in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1-ethyl-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanylidenepyrimidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1-ethyl-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The ester group may facilitate cellular uptake, enhancing the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(1-ethyl-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)methylideneamino]benzoate: Similar structure but with a thioxo group instead of a sulfanylidenepyrimidine.
Methyl 2-[(1-ethyl-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyrimidine and benzoate moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
ethyl 2-[(1-ethyl-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-3-19-14(21)11(13(20)18-16(19)24)9-17-12-8-6-5-7-10(12)15(22)23-4-2/h5-9,21H,3-4H2,1-2H3,(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHOVUWWWAVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=S)C=NC2=CC=CC=C2C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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